molecular formula C65H92N14O17S2 B12364746 DOTA-Octreotide

DOTA-Octreotide

货号: B12364746
分子量: 1405.6 g/mol
InChI 键: JROUKVAZUFLIQV-QFUARKCRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DOTA-Octreotide is a compound that combines the somatostatin analogue octreotide with the chelating agent DOTA (tetraxetan). This compound is primarily used in the field of nuclear medicine for imaging and therapy of neuroendocrine tumors. The combination of DOTA with octreotide allows for the stable binding of radiometals, making it a valuable tool for both diagnostic and therapeutic purposes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of DOTA-Octreotide involves the conjugation of the DOTA chelator to the octreotide peptide. This process typically begins with the solid-phase synthesis of octreotide, followed by the attachment of DOTA. The reaction conditions often include the use of coupling agents such as HATU or EDCI, and the reaction is carried out in a suitable solvent like DMF or DMSO .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated peptide synthesizers and purification methods such as HPLC are common in the industrial setting .

作用机制

DOTA-Octreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The binding of the radiolabeled compound to these receptors allows for targeted imaging and therapy. The molecular targets include somatostatin receptor subtypes 2 and 5, and the pathways involved include inhibition of adenylate cyclase and modulation of calcium channels .

相似化合物的比较

属性

分子式

C65H92N14O17S2

分子量

1405.6 g/mol

IUPAC 名称

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C65H92N14O17S2/c1-40(81)51(37-80)72-64(95)53-39-98-97-38-52(73-60(91)48(29-42-13-5-3-6-14-42)68-54(83)33-76-21-23-77(34-55(84)85)25-27-79(36-57(88)89)28-26-78(24-22-76)35-56(86)87)63(94)70-49(30-43-15-7-4-8-16-43)61(92)71-50(31-44-32-67-46-18-10-9-17-45(44)46)62(93)69-47(19-11-12-20-66)59(90)75-58(41(2)82)65(96)74-53/h3-10,13-18,32,40-41,47-53,58,67,80-82H,11-12,19-31,33-39,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,95)(H,73,91)(H,74,96)(H,75,90)(H,84,85)(H,86,87)(H,88,89)/t40-,41-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1

InChI 键

JROUKVAZUFLIQV-QFUARKCRSA-N

手性 SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O

规范 SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。